molecular formula C20H20N2O2 B214114 5-methyl-3-phenyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide

Cat. No. B214114
M. Wt: 320.4 g/mol
InChI Key: CJABHCAWOAYREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-phenyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide involves the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of COX-2 (cyclooxygenase-2), an enzyme that is involved in inflammation. It has also been found to inhibit the activity of FAAH (fatty acid amide hydrolase), an enzyme that is involved in the metabolism of endocannabinoids. Additionally, this compound has been found to bind to CB1 (cannabinoid receptor 1) and CB2 (cannabinoid receptor 2) receptors, which are involved in the regulation of pain, inflammation, and immune function.
Biochemical and Physiological Effects:
5-methyl-3-phenyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, pain, and anxiety in animal models. This compound has also been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-3-phenyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide in lab experiments is its ability to inhibit the activity of COX-2 and FAAH, which are important targets for drug development. Additionally, this compound has been found to have anti-cancer properties, which makes it a potential candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-methyl-3-phenyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide. One direction is to investigate its potential as a treatment for inflammation, pain, and anxiety in humans. Another direction is to explore its potential as a cancer therapy. Additionally, further studies are needed to understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 5-methyl-3-phenyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide has been achieved using different methods. One method involves the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with 3-phenylpropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent such as DMF (N,N-dimethylformamide). Another method involves the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with 3-phenylpropylamine in the presence of a base such as triethylamine and a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in a solvent such as DMF.

Scientific Research Applications

5-methyl-3-phenyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide has been studied for its potential use in scientific research. It has been found to have a mechanism of action that affects biochemical and physiological processes. This compound has been used in studies related to cancer, inflammation, and neurological disorders.

properties

Product Name

5-methyl-3-phenyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

5-methyl-3-phenyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C20H20N2O2/c1-15-18(19(22-24-15)17-12-6-3-7-13-17)20(23)21-14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,21,23)

InChI Key

CJABHCAWOAYREG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3

Origin of Product

United States

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